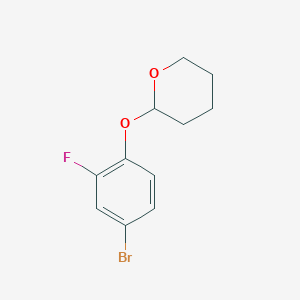

2-(4-Bromo-2-fluorophenoxy)oxane

説明

2-(4-Bromo-2-fluorophenoxy)oxane is a brominated and fluorinated heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a phenoxy group bearing bromo and fluoro substituents at the 4- and 2-positions, respectively. This structure combines halogenated aromatic reactivity with the conformational stability of the oxane ring, making it a candidate for applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate.

特性

CAS番号 |

188595-15-5 |

|---|---|

分子式 |

C11H12BrFO2 |

分子量 |

275.11 g/mol |

IUPAC名 |

2-(4-bromo-2-fluorophenoxy)oxane |

InChI |

InChI=1S/C11H12BrFO2/c12-8-4-5-10(9(13)7-8)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2 |

InChIキー |

FAQOLBFBHNWPRC-UHFFFAOYSA-N |

正規SMILES |

C1CCOC(C1)OC2=C(C=C(C=C2)Br)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenoxy)oxane typically involves the reaction of 4-bromo-2-fluorophenol with tetrahydropyran in the presence of triphenylphosphine and diisopropyl azodicarboxylate. The reaction is carried out in tetrahydrofuran (THF) at reflux temperature for about 14 hours .

Industrial Production Methods

While specific industrial production methods for 2-(4-Bromo-2-fluorophenoxy)oxane are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques.

化学反応の分析

Types of Reactions

2-(4-Bromo-2-fluorophenoxy)oxane undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different oxane derivatives.

科学的研究の応用

2-(4-Bromo-2-fluorophenoxy)oxane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

作用機序

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)oxane involves its interaction with specific molecular targets. The bromo and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound valuable in research applications .

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogenated Phenoxy-Oxane Derivatives

Example Compound : 2-[2-(4-Bromobutoxy)ethoxy]oxane (from )

- Molecular Formula : Likely C₁₃H₂₄BrO₃ (based on structural analogs in ).

- Key Features: Contains a bromobutoxy chain linked to an oxane ring. The extended alkyl chain increases lipophilicity compared to 2-(4-Bromo-2-fluorophenoxy)oxane, which has a rigid phenoxy group.

- Reactivity: The bromine in the alkyl chain is more susceptible to nucleophilic substitution (e.g., in SN2 reactions) than the aromatic bromine in 2-(4-Bromo-2-fluorophenoxy)oxane, which may require harsher conditions for displacement .

Example Compound: (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane ()

- Molecular Formula : C₉H₇BrF₂O₂.

- Key Features : Replaces the oxane ring with an oxirane (epoxide) and adds a difluoro substituent. The epoxide introduces ring strain, enhancing reactivity in ring-opening reactions. In contrast, the oxane ring in the target compound provides steric and electronic stability.

- Applications : Epoxides like this are often used in polymer chemistry or as electrophilic intermediates, whereas oxane derivatives are preferred for stable scaffolds in drug design .

Halogenated Phenoxy-Acetamide Analogs

Example Compound: 2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamide ()

- Molecular Formula: C₁₀H₁₁BrFNO₂.

- Key Features : Substitutes the oxane ring with an N,N-dimethylacetamide group. The acetamide moiety introduces hydrogen-bonding capacity and polar solubility, unlike the hydrophobic oxane ring.

- Physicochemical Properties: Higher polarity (logP ~1.5 estimated) compared to 2-(4-Bromo-2-fluorophenoxy)oxane (logP ~2.8 estimated due to the nonpolar oxane ring) .

Nicotinic Receptor-Targeting Oxane Derivatives

Example Compounds : TC-1698 and TC-1709 ()

- Key Features : These compounds feature oxane or oxolane (tetrahydrofuran) rings fused with pyridyl groups. While structurally distinct from the target compound, they highlight the role of oxane rings in enhancing bioavailability and receptor binding.

- Biological Activity: High affinity for α4β2 nicotinic receptors (Ki = 0.78 nM for TC-1698). This suggests that bromo-fluorophenoxy-oxane derivatives could be optimized for similar neurological targets if functionalized appropriately .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Reactivity/Applications |

|---|---|---|---|---|

| 2-(4-Bromo-2-fluorophenoxy)oxane | C₁₁H₁₂BrFO₂ (estimated) | ~283.1 g/mol | Bromophenoxy, oxane | Stable intermediate, potential medicinal scaffold |

| 2-[2-(4-Bromobutoxy)ethoxy]oxane | C₁₃H₂₄BrO₃ | 317.2 g/mol | Bromoalkyl chain, oxane | SN2 reactions, lipophilic intermediates |

| (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane | C₉H₇BrF₂O₂ | 281.0 g/mol | Bromophenoxy, epoxide | Ring-opening reactions, polymer chemistry |

| 2-(4-Bromo-2-fluorophenoxy)-N,N-dimethylacetamide | C₁₀H₁₁BrFNO₂ | 276.1 g/mol | Bromophenoxy, acetamide | Polar intermediates, hydrogen-bonding motifs |

生物活性

2-(4-Bromo-2-fluorophenoxy)oxane is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a bromine and a fluorine atom, which may influence its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₈H₈BrF O

- CAS Number : 188595-15-5

- Structural Characteristics : The presence of bromine and fluorine atoms contributes to the compound's lipophilicity and reactivity, which are crucial for its biological interactions.

The biological activity of 2-(4-Bromo-2-fluorophenoxy)oxane is primarily attributed to its ability to interact with various biomolecular targets. The halogen substituents can enhance the compound's binding affinity to proteins and receptors, potentially influencing several biochemical pathways:

- Target Interaction : The bromine atom can participate in halogen bonding, while the fluorine atom may enhance the compound's stability and solubility in biological systems.

- Biochemical Pathways : The compound has been shown to affect pathways related to neurotransmitter transport and metabolic processes, suggesting potential therapeutic applications.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-(4-Bromo-2-fluorophenoxy)oxane exhibit significant antimicrobial activity. For instance, fluoroaryl compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| MA-1156 | 16 µM | 16 µM |

| MA-1115 | 32 µM | 32 µM |

| MA-1116 | 64 µM | 128 µM |

This table illustrates the efficacy of related compounds, suggesting that similar activities may be expected from 2-(4-Bromo-2-fluorophenoxy)oxane due to its structural similarities .

Neuropharmacological Effects

In pharmacological studies, derivatives of this compound have been evaluated for their potential as neuropharmacological agents. Specifically, compounds with similar structures have been investigated for their ability to inhibit dopamine transporter binding without affecting dopamine uptake significantly. This suggests a potential role in developing treatments for conditions like cocaine addiction .

Case Studies

- Cocaine Antagonist Development : Research into compounds structurally related to 2-(4-Bromo-2-fluorophenoxy)oxane has led to the synthesis of various derivatives aimed at blocking cocaine's effects on the dopamine transporter. These studies emphasize the importance of substituent positioning on biological activity and receptor binding affinity .

- Antibacterial Activity Assessment : A study examining fluoroaryl derivatives found that introducing fluorine into the phenyl group increased antibacterial activity. This finding supports further investigation into how halogen substitutions in compounds like 2-(4-Bromo-2-fluorophenoxy)oxane might enhance their antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。